The compound can be synthesized through various methods, including metal-catalyzed reactions and metal-free approaches. It is also commercially available from chemical suppliers for research purposes .
7-Bromoimidazo[1,2-a]pyridine hydrochloride is classified as a heterocyclic aromatic compound. It contains an imidazole ring fused to a pyridine ring, which is a common structural motif in many biologically active compounds.
Several synthetic routes have been developed for the preparation of 7-bromoimidazo[1,2-a]pyridine hydrochloride. Notably, recent advancements focus on environmentally friendly methods:
In one method, the reaction conditions are optimized using different solvents and temperatures. For example, reactions conducted at elevated temperatures (around 150 °C) with specific coupling reagents have shown enhanced conversion rates . The use of solvents like dimethylacetamide has also been highlighted to prevent unwanted side reactions during synthesis.
The molecular formula for 7-bromoimidazo[1,2-a]pyridine hydrochloride is , with a molecular weight of approximately 232.52 g/mol. The compound exhibits distinct spectral characteristics in infrared spectroscopy and nuclear magnetic resonance spectroscopy, aiding in its identification.
7-Bromoimidazo[1,2-a]pyridine hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to achieve desired yields and minimize byproducts. For example, reactions catalyzed by acids or bases can significantly influence the reactivity of the imidazole ring .
The mechanism of action for 7-bromoimidazo[1,2-a]pyridine hydrochloride primarily relates to its biological activities. It is believed that the compound interacts with specific biological targets through:
Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of antimicrobial and anticancer activities, suggesting that structural modifications can enhance efficacy against specific targets .
Relevant analyses such as thermal gravimetric analysis and differential scanning calorimetry can provide further insights into its thermal stability and phase transitions.
7-Bromoimidazo[1,2-a]pyridine hydrochloride has several notable applications:
Halogenation, particularly bromination, of the imidazo[1,2-a]pyridine scaffold significantly enhances kinase inhibitory activity by modulating key molecular interactions. The bromine atom’s substantial size and electron-withdrawing character induce conformational shifts in target kinases, improving steric complementarity within hydrophobic pockets and hinge regions. This is exemplified in inhibitors targeting c-Met, a receptor tyrosine kinase implicated in tumor invasion and resistance mechanisms. Compound 31 (N-{1H-pyrrolo[3,2-c]pyridin-1-yl}sulfonyl-6-(4-fluorophenyl)imidazo[1,2-a]pyridine), featuring a 6-aryl-7-bromoimidazo[1,2-a]pyridine core, inhibits c-Met with an IC50 of 12.8 nM and demonstrates >78-fold selectivity over other tyrosine kinases. The 7-bromo group stabilizes a U-shaped binding conformation, facilitating critical π-stacking with Tyr1230 and hydrogen bonding to Met1160 in the hinge region [7].
Similarly, 7-bromoimidazo[1,2-a]pyridine derivatives serve as the chemical foundation for insulin-like growth factor-1 receptor (IGF-1R) inhibitors. Optimized analogs bearing 3-(pyrimidin-4-yl) substitutions exhibit nanomolar potency by leveraging the bromine atom to anchor the scaffold in the ATP-binding site. This halogen-mediated binding enhances compound residence time and suppresses conformational activation of the kinase . In FLT3 kinase inhibition—critical for acute myeloid leukemia therapy—imidazo[1,2-a]pyridine-thiophene derivatives bearing bromo or chloro substituents overcome resistance mutations (D835Y, F691L). The halogen’s strategic positioning enables hydrophobic contacts with Phe691, a gatekeeper residue, while maintaining hydrogen bonding to Cys694 [8].
Table 1: Kinase Targets of Halogenated Imidazo[1,2-a]pyridines
Kinase Target | Biological Role | Example Compound | Key Structural Feature | Inhibitory Activity |
---|---|---|---|---|
c-Met | Tumor invasion, resistance | Compound 31 (Sulfonylimidazo[1,2-a]pyridine) | 7-Bromo, 6-(4-fluorophenyl) | IC50 = 12.8 nM |
IGF-1R | Cancer proliferation, survival | 3-(Pyrimidin-4-yl)imidazo[1,2-a]pyridine | 7-Bromo substitution | Nanomolar IC50 |
FLT3-ITD mutants | AML driver mutations | Imidazo[1,2-a]pyridine-thiophene | Bromo/chloro at C7 | Overcomes D835Y/F691L resistance |
RET | Thyroid cancer signaling | Methylsulfonylphenyl-imidazo[1,2-a]pyridine | Halogen-enhanced binding | Improved pharmacokinetics |
The 7-bromo substituent on imidazo[1,2-a]pyridine extends beyond kinase inhibition into epigenetic and transcriptional regulation, primarily through allosteric modulation of deacetylase enzymes. Bromine’s pronounced hydrophobic character and polarizability enable optimal disruption of protein-protein interactions in transcriptional complexes, particularly those involving sirtuins (SIRTs). SIRT1, a NAD+-dependent deacetylase governing cellular stress responses, metabolism, and aging, is activated by 7-bromoimidazo[1,2-a]pyridine-based compounds. Molecular docking studies reveal that bromine substitution at C7 stabilizes a bioactive conformation resembling resveratrol, a natural SIRT1 activator. This positioning facilitates interactions with SIRT1’s hydrophobic allosteric pocket, enhancing NAD+ affinity and catalytic efficiency [5].
Compound GP44 (5-(2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-6-yl)benzene-1,3-diol), derived from 7-bromoimidazo[1,2-a]pyridine precursors, demonstrates potent SIRT1 activation, inducing dose-dependent cardioprotection in ischemia/reperfusion models. The 7-bromo group’s electron density redistributes charge across the fused ring system, promoting hydrogen bonding with Ser447 and van der Waals contacts with Ile347/Ile270 in SIRT1. This molecular rearrangement restores wild-type p53 function in non-small cell lung cancer (NSCLC) cells by reactivating SIRT1-mediated deacetylation, leading to cell cycle arrest and apoptosis. Bromine’s capacity to fine-tune the scaffold’s dipole moment is pivotal for DNA-binding affinity in transcriptional complexes, as observed in (imidazo[1,2-a]pyrazin-6-yl)ureas that upregulate TP53 expression via chromatin remodeling [5] [9].
Table 2: Transcriptional Targets Modulated by 7-Bromoimidazo[1,2-a]pyridine Derivatives
Transcriptional Target | Biological Effect | Compound Example | Mechanistic Insight | Functional Outcome |
---|---|---|---|---|
SIRT1 | Deacetylase activation | GP44 (Dihydroxyphenyl-imidazo[1,2-a]pyridine) | Binds hydrophobic allosteric pocket | Cardioprotection, metabolic regulation |
Mutant p53 | Reactivation | (Imidazo[1,2-a]pyrazin-6-yl)ureas | Chromatin remodeling | TP53 overexpression, NSCLC apoptosis |
NEDD9/HEF1/CASL | Apoptosis induction | Triazine A190 analogs | Downstream p53 signaling | Cell cycle arrest in G1 phase |
Epigenetic readers | Bromodomain inhibition | Bromoimidazo[1,2-a]pyridines | Displaces acetyl-lysine mimics | Suppression of oncogenic transcription |
The synthetic evolution of bromoimidazo[1,2-a]pyridines reflects three key phases: electrophilic bromination, cross-coupling optimization, and radical functionalization. Early routes relied on electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS), yielding 7-bromoimidazo[1,2-a]pyridine as the predominant regioisomer due to the scaffold’s inherent C7 electron density. However, these methods suffered from moderate yields (40–60%) and required harsh conditions, limiting scalability [6] [10]. The advent of transition-metal-catalyzed cross-coupling revolutionized access to complex analogs. Suzuki-Miyaura reactions with 7-bromoimidazo[1,2-a]pyridine hydrochloride (CAS# 1252686-44-4) enabled efficient arylation at C7, as demonstrated in c-Met inhibitors where 6-(4-fluorophenyl) introduction achieved 70.9% yield using Pd(dppf)Cl2/K2CO3 [7]. Similarly, Buchwald-Hartwig amination facilitated C7-N bond formation for urea-linked derivatives targeting p53 [9].
Recent advancements emphasize radical-based strategies for C–H functionalization. Photoredox catalysis and transition-metal-mediated radical addition allow direct C7 diversification without pre-halogenation, leveraging the scaffold’s electron-deficient C2 position to guide regioselectivity. Manganese(III)- or cerium(IV)-mediated reactions achieve 85–92% yields for C7-alkyl/aryl derivatives, while avoiding protecting groups [3]. These methods underpin modern pharmacophore design, enabling rapid access to analogs like 7-(3-chlorophenyl)imidazo[1,2-a]pyridine-thiophenes for FLT3-ITD inhibition [8].
Table 3: Synthetic Milestones in 7-Bromoimidazo[1,2-a]pyridine Chemistry
Synthetic Era | Key Methodology | Representative Reaction | Yield Range | Impact on Pharmacophore Development |
---|---|---|---|---|
Electrophilic (Pre-2000) | EAS with Br2/NBS | Bromination of imidazo[1,2-a]pyridine | 40–60% | Limited to unsubstituted scaffolds; poor functional group tolerance |
Cross-Coupling (2000–2015) | Suzuki-Miyaura/Buchwald-Hartwig | 7-Arylation with (4-fluorophenyl)boronic acid | 70–81% | Enabled kinase inhibitor libraries (e.g., c-Met/FLT3 inhibitors) |
Radical Functionalization (2015–Present) | Photoredox/metal-mediated C–H activation | Mn(III)-mediated C7 alkylation | 85–92% | Streamlines synthesis of complex analogs; enhances regioselectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: